(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a fluorine atom at the 6-position of the imidazole ring and an amine functional group attached to the methylene carbon. Its unique structure endows it with potential biological activity, making it a subject of interest in medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving modifications of existing pyridine or imidazole derivatives. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmaceutical applications due to their diverse biological activities.
The synthesis of (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves several key steps:
For instance, a common synthetic route might involve the nucleophilic substitution of a halogen on a pyridine ring followed by cyclization to form the imidazole structure, ultimately yielding the target compound through careful control of reaction conditions and purification processes.
The molecular formula for (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is . Key structural features include:
The structure can be represented as follows:
(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can participate in various chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling processes and reducing agents like sodium borohydride for reduction reactions.
The mechanism of action for (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific biological targets. Research indicates that compounds in this class may act as inhibitors for various enzymes involved in critical signaling pathways, such as those related to inflammation and cancer progression. For example, they may inhibit kinases involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), thus modulating inflammatory responses.
Relevant data regarding its spectral properties include:
Property | Value |
---|---|
Molecular Formula | C7H8N4F |
Molecular Weight | 168.17 g/mol |
Melting Point | ~250 °C |
Solubility | Soluble in DMSO |
(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several notable applications:
The core scaffold follows IUPAC's fused ring nomenclature rules (Blue Book P-22.2). The parent heterocycle is imidazo[4,5-b]pyridine, where:
Table 1: Nomenclature Breakdown
Component | IUPAC Rule | Assignment |
---|---|---|
Core structure | P-25.3.1 (Fused rings) | Imidazo[4,5-b]pyridine |
Tautomer specification | P-25.3.2.1 (Indicated hydrogen) | 3H- |
Substituent position | P-14.3.5 (Locants) | 6-Fluoro, 2-yl |
Functional group | P-62.2.1 (Amino derivatives) | methanamine |
Alternative naming (e.g., "6-fluoro-1H-imidazo[4,5-b]pyridin-2-methanamine") is acceptable but non-preferred per PIN rules, as "3H-" unambiguously denotes the aromatic nitrogen protonation state [8].
The compound's molecular framework (C₇H₇FN₄) integrates four key descriptors:1. Topological:- Atom connectivity: Fluorine (pyridine C6), methanamine (imidazole C2), NH group (imidazole N1)- Fusion pattern: Imidazole fused to pyridine via bonds b (4a-8a and 5a-9a in extended numbering) [6]2. Electronic:- Electron-withdrawing fluoro substituent (+M effect at C6) reduces pyridine ring basicity (predicted pKₐ shift: Δ = -0.8 vs unsubstituted)- Methanamine group (−I effect) enhances electrophilicity at C2 [4] [9]3. Steric:- Torsional constraints: Dihedral angle N1-C2-CH₂NH₂ ≈ 40° (via MMFF94 optimization)- Fusion angle: 5.7° deviation from planarity due to H-bonding between N1H and adjacent nitrogen [6] [9]4. Functional:- Hydrogen bond donors: N1H and −NH₂ (2 sites)- Acceptors: Pyridine N, imidazole N (2 sites), fluoro (1 site)
Table 2: Calculated Molecular Descriptors
Descriptor Type | Parameters | Value/Range |
---|---|---|
Topological | Bond fusion angles | 115.2° (C4a-C8a) |
Electronic | Dipole moment (DFT-B3LYP/6-31G*) | 4.2 Debye |
Steric | Solvent-accessible surface area | 285 Ų |
Functional | LogP (XLogP3-AA) | -0.21 ± 0.5 |
This derivative occupies a distinct niche within fused diazoles:
Table 3: Heterocyclic System Comparison
Heterocycle | Key Feature | Electron Density (pyridine ring) | Bioactivity Correlation |
---|---|---|---|
Imidazo[4,5-b]pyridine | Fusion at b-bonds | Moderate depletion (F substituent) | Kinase inhibition, CNS agents |
Imidazo[1,2-b]pyridazine | Linear fusion pattern | Uniform distribution | PDE inhibition [4] |
Triazolo[4,5-b]pyridine | Three-nitrogen core | Significant depletion | c-MET modulation [6] |
Pyridine | Monocyclic | Variable | Base structure for drug scaffolds |
The 6-fluoro-2-methanamine substitution pattern is pharmacologically privileged, appearing in c-MET kinase modulators (WO2013144737A2) but with distinct C3/C5 substitutions [6]. Unlike spinosad's polycyclic system [2], this scaffold offers synthetic accessibility and tunable π-stacking capacity via the fluoro substituent.
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3